(2-Fluoroethyl)thiourea

CAS No.:

Cat. No.: VC16499801

Molecular Formula: C3H7FN2S

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7FN2S |

|---|---|

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | 2-fluoroethylthiourea |

| Standard InChI | InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) |

| Standard InChI Key | ALYCPHDWCGVUQL-UHFFFAOYSA-N |

| Canonical SMILES | C(CF)NC(=S)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

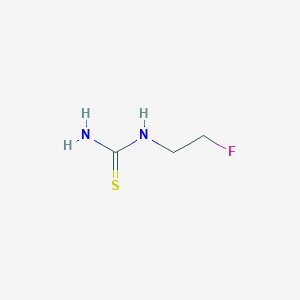

(2-Fluoroethyl)thiourea consists of a thiourea backbone () modified by a 2-fluoroethyl group () attached to one nitrogen atom. The fluorine atom introduces significant electronegativity, influencing the compound’s polarity, hydrogen-bonding capacity, and reactivity. The IUPAC name for this compound is 1-(2-fluoroethyl)thiourea.

Physical and Chemical Data

While explicit data for (2-Fluoroethyl)thiourea are scarce, analogous thiourea derivatives provide a basis for inference:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 122.16 g/mol |

| Solubility | Likely polar organic solvents (e.g., DMSO, acetone) |

| Melting Point | Estimated 80–120°C (based on similar thioureas) |

| Boiling Point | Decomposes before boiling |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The fluorine substituent enhances intermolecular interactions, potentially increasing solubility in fluorinated solvents and altering crystalline packing compared to non-fluorinated analogs .

Synthetic Routes and Optimization

Primary Synthesis Method

The synthesis of (2-Fluoroethyl)thiourea likely follows a two-step process:

-

Preparation of 2-Fluoroethyl Isothiocyanate: Reacting 2-fluoroethylamine with thiophosgene () or ammonium thiocyanate () under controlled conditions. For example:

-

Thiourea Formation: Reacting the isothiocyanate with ammonia or a primary amine:

This method parallels the synthesis of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea, where cyclohexylamine reacts with 2-fluoroethyl isothiocyanate in solvents like acetonitrile.

Alternative Approaches

-

One-Pot Reaction: Combining 2-fluoroethylamine, carbon disulfide (), and an oxidizing agent (e.g., hydrogen peroxide) to directly form the thiourea .

-

Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve yield by stabilizing intermediates.

Biological Activity and Mechanistic Insights

Toxicity Considerations

Ethylenethiourea, a structurally simpler thiourea, demonstrates thyroid toxicity and carcinogenicity in rodents . While no direct data exist for (2-Fluoroethyl)thiourea, the presence of the fluorine atom—known to alter metabolic pathways—warrants caution. Potential risks include:

-

Thyroid Dysregulation: Interference with iodine uptake.

-

Reproductive Toxicity: Observed in ethylenethiourea studies .

Applications in Scientific Research

Medicinal Chemistry

The thiourea moiety’s hydrogen-bonding capacity makes it a valuable pharmacophore. Fluorine’s electronegativity enhances binding affinity to biological targets, as seen in 2-fluorobenzoyl thioureas, which show improved stability and activity over non-fluorinated analogs . (2-Fluoroethyl)thiourea could serve as:

-

A building block for antidiabetic or antiviral agents.

-

A ligand in metallodrugs targeting cancer cells.

Material Science

Fluorinated thioureas may contribute to:

-

Liquid Crystals: Fluorine’s dipole moment aids in aligning molecular structures.

-

Polymer Additives: Enhancing thermal stability and reducing flammability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume